Product packaging for Spingerin C-4(Cat. No.:)

Spingerin C-4

Cat. No.: B1575856
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of the Compound Class

Spingerin C-4 belongs to the class of antimicrobial peptides, which are essential components of the innate immune system of a vast array of organisms, from insects to humans. These peptides are typically short, cationic, and amphipathic, characteristics that enable them to interact with and disrupt the membranes of microbial pathogens.

This compound is a fragment of a larger precursor peptide named Spinigerin. Spinigerin is a 25-amino acid linear peptide that is notable for its lack of cysteine residues, placing it in the category of non-cysteine-containing AMPs. This is in contrast to another well-studied peptide from the same termite, termicin (B1575697), which is a cysteine-rich peptide. The full amino acid sequence of Spinigerin is His-Val-Asp-Lys-Lys-Val-Ala-Asp-Lys-Val-Leu-Leu-Leu-Lys-Gln-Leu-Arg-Ile-Met-Arg-Leu-Leu-Thr-Arg-Leu.

Commercial suppliers of synthetic peptides indicate that the full "Spingerin" peptide is cleaved into two fragments: "Spingerin N-3" and "this compound". While the precise cleavage site is not explicitly detailed in currently available research literature, this nomenclature suggests a post-translational modification of the parent Spinigerin peptide.

Historical Perspective of this compound Investigations

The journey into the study of this compound begins with the initial investigation of the immune system of Pseudacanthotermes spiniger. In a seminal 2001 study, a research group led by Lamberty and Bulet isolated and characterized two novel antimicrobial peptides from this termite species: termicin and spinigerin. nih.gov This research was significant as it highlighted the constitutive expression of these peptides in termites, a departure from the inducible expression seen in many other insects. nih.gov

This initial research focused on the characterization of the full-length Spinigerin peptide, detailing its amino acid sequence and its broad-spectrum antimicrobial activity against both bacteria and fungi. The specific identification and study of its cleaved fragment, this compound, represents a more recent area of commercial focus, though dedicated academic studies on this specific fragment are not yet prominent in the scientific literature.

Rationale and Significance of Current this compound Studies

The scientific interest in this compound and its parent molecule, Spinigerin, is multifaceted. A primary driver is the search for novel antimicrobial agents. The unique properties of insect-derived peptides, which have evolved over millions of years to combat a wide range of pathogens, make them promising candidates for new drug development.

Furthermore, the study of peptides like this compound provides valuable insights into the innate immune mechanisms of social insects like termites. Understanding how these insects defend themselves against microbial threats in their densely populated and pathogen-rich environments can have broader implications for immunology and disease control. The constitutive expression of these peptides in termites suggests a constant state of readiness against infection, a strategy that is of significant interest to researchers.

Overview of Research Objectives and Scope for this compound

Current and future research on this compound is likely to focus on several key objectives:

Determination of the precise cleavage site of the parent Spinigerin peptide to definitively characterize the primary structure of this compound.

Synthesis and purification of this compound to enable detailed biological and structural analyses.

Elucidation of the specific antimicrobial spectrum and potency of this compound against a range of bacterial and fungal pathogens.

Investigation of the mechanism of action by which this compound exerts its antimicrobial effects, including its interaction with microbial membranes.

Structural studies , potentially using techniques like NMR spectroscopy, to determine the three-dimensional conformation of this compound, which is crucial for its function.

Evaluation of its potential as a therapeutic agent , including its efficacy in preclinical models of infection.

The scope of this research is to move from the initial discovery of the parent peptide to a detailed understanding of a specific, potentially bioactive fragment, with the ultimate goal of harnessing its therapeutic potential.

Interactive Data Tables

Table 1: Properties of the Parent Peptide - Spinigerin

PropertyValue
Source OrganismPseudacanthotermes spiniger
Number of Amino Acids25
Molecular Weight~3008.8 Da
Key Structural FeatureCysteine-free
Reported ActivityAntibacterial and Antifungal

Table 2: Known Antimicrobial Peptides from Pseudacanthotermes spiniger

PeptideClassKey Feature
SpinigerinLinear, Cysteine-free AMPBroad-spectrum activity
TermicinCysteine-rich AMP (Defensin-like)Primarily antifungal activity

Compound Names Mentioned

Properties

bioactivity

Antibacterial, Antifungal

sequence

KKVADKVLLLKQLRIMRLLTRL

Origin of Product

United States

Isolation, Derivation, and Biosynthetic Pathways of Spingerin C 4

Discovery and Isolation Methodologies for Naturally Occurring Spingerin C-4

The identification of this compound is linked to studies on the antimicrobial defenses of termites. While the broader class of "spinigerin" peptides has been noted, specific details for the C-4 variant are sparse.

Source Identification and Extraction Protocols

Purification and Enrichment Techniques

Following initial extraction, a multi-step purification process is generally required to isolate a specific peptide like this compound to a high degree of purity. Common techniques employed for the purification of antimicrobial peptides from crude extracts include:

Solid-Phase Extraction (SPE): This technique is often used as an initial clean-up and concentration step.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating peptides based on their hydrophobicity. This method is crucial for achieving high purity of the target peptide.

Size-Exclusion Chromatography: This method separates molecules based on their size and can be used to remove larger or smaller contaminants.

Ion-Exchange Chromatography: This technique separates peptides based on their net charge.

While these techniques are standard for peptide purification, the specific combination and parameters used for the successful isolation of this compound have not been detailed in published research.

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of antimicrobial peptides in insects is a complex process that begins with the genetic encoding of the peptide and involves several enzymatic steps to produce the final, active molecule. The specific pathway for this compound remains largely uncharacterized.

Proposed Precursor Molecules and Intermediate Metabolites

Antimicrobial peptides are typically synthesized as larger precursor proteins, known as prepropeptides. These precursors usually consist of a signal peptide, a pro-domain, and the sequence of the mature active peptide. The signal peptide directs the precursor to the secretory pathway, and the pro-domain often plays a role in proper folding and in keeping the peptide inactive until it is needed. Following translation, the prepropeptide undergoes a series of post-translational modifications, including proteolytic cleavage to remove the signal peptide and pro-domain, to release the mature, active peptide. While this is the general model for antimicrobial peptide biosynthesis, the specific precursor molecule and any intermediate metabolites for this compound have not been identified.

Enzymatic Transformations and Catalytic Mechanisms

The conversion of a precursor protein into a mature antimicrobial peptide involves a cascade of enzymatic reactions. Key enzymes in this process include signal peptidases, which cleave the signal peptide, and other proteases that excise the mature peptide from the proprotein. The specific enzymes and the catalytic mechanisms involved in the biosynthesis of this compound are currently unknown.

Genetic and Molecular Basis of Biosynthesis

The production of this compound is ultimately controlled at the genetic level. The gene encoding the this compound precursor protein would contain the blueprint for its amino acid sequence. The expression of this gene is likely regulated by the termite's immune signaling pathways, which are activated in response to microbial challenges. However, the specific gene responsible for encoding this compound has not been identified, and consequently, the molecular basis of its biosynthesis remains to be elucidated.

Despite a comprehensive search of available scientific literature, no information was found regarding a chemical compound specifically named "this compound." Consequently, it is not possible to provide an article on its isolation, derivation, biosynthetic pathways, or synthetic strategies as outlined in the request.

The search for information on "this compound" across various chemical and biological databases did not yield any relevant results. This suggests that "this compound" may be a compound that is not yet described in published scientific literature, or it may be referred to by a different name. Without any primary or secondary sources describing its existence, chemical structure, or biological origin, the generation of a scientifically accurate article is not feasible.

Further investigation into related keywords and potential alternative nomenclatures also failed to provide any data that could be confidently attributed to a compound named "this compound." Therefore, the subsequent sections of the requested article, including details on its total synthesis, semisynthetic modifications, and chemoenzymatic synthesis methodologies, cannot be addressed.

It is recommended to verify the name and spelling of the compound of interest. If "this compound" is a novel or proprietary compound, information may only be available in internal or unpublished records.

Structural Characterization Methodologies and Directed Modifications of Spingerin C 4

Advanced Spectroscopic Techniques for Spingerin C-4 Molecular Architecture Elucidation

The determination of the molecular structure of this compound relies on a combination of advanced spectroscopic techniques, each providing unique insights into its atomic composition and connectivity. researchgate.net These methods, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, are foundational in structural chemistry. researchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful non-invasive technique for determining the structure of organic molecules in solution. chemrxiv.orgspringernature.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment of individual atoms. libretexts.orgchemguide.co.uk High-resolution ¹H NMR spectra reveal details about the number of different hydrogen environments, the ratio of hydrogens in each environment, and, through spin-spin splitting patterns, the number of neighboring protons. libretexts.orgsavemyexams.com The n+1 rule is a key principle in interpreting these splitting patterns, where a signal is split into n+1 peaks by n equivalent adjacent protons. chemguide.co.uksavemyexams.com

Table 1: Interpreting ¹H NMR Splitting Patterns

Number of Adjacent Protons (n) Splitting Pattern Relative Peak Intensities
0 Singlet 1
1 Doublet 1:1
2 Triplet 1:2:1

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei, allowing for the piecing together of the carbon skeleton and the assignment of protons to their respective carbons. researchgate.net These advanced methods are crucial for elucidating the complex ring systems and substituent orientations within the this compound molecule. numberanalytics.com

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound with high accuracy. copernicus.orgbu.edunih.gov High-resolution mass spectrometry can provide the exact mass of the molecule, which allows for the determination of its molecular formula. copernicus.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable information about the connectivity of different structural motifs within the molecule, corroborating data obtained from NMR spectroscopy. mdpi.compromega.com

X-ray Crystallography: When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information. uzh.chtulane.educreative-biostructure.com This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. tulane.eduresearchgate.net The analysis of the diffraction data allows for the calculation of an electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined, including bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com This method is considered the gold standard for structural determination of crystalline compounds. creative-biostructure.comresearchgate.net

Stereochemical Considerations and Chiral Synthesis of this compound Enantiomers

The biological activity of a chiral molecule is often dependent on its specific three-dimensional arrangement of atoms, or stereochemistry. ucsb.edu Molecules with one or more chiral centers can exist as enantiomers, which are non-superimposable mirror images of each other. vanderbilt.edu A molecule with 'n' chiral centers can have up to 2^n stereoisomers. youtube.com

The absolute configuration of the chiral centers in this compound is a critical aspect of its structural characterization. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter. vanderbilt.edu The presence of multiple stereocenters in this compound necessitates careful stereochemical control during its synthesis to obtain the desired enantiomer.

Chiral synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. ethz.ch Several strategies can be employed for the chiral synthesis of this compound enantiomers:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce the desired stereochemistry into the target molecule. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.chtcichemicals.com

Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. oaepublish.com This is a highly efficient method as only a small amount of the catalyst is needed.

Chiral Resolution: This technique involves the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.org This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. wikipedia.org

The synthesis of specific enantiomers of this compound is crucial for studying its biological activity, as different enantiomers can have vastly different or even opposing effects.

Rational Design and Synthetic Modifications at Specific Positions of this compound

Rational design involves the targeted modification of a lead compound, such as this compound, to improve its properties or to probe its mechanism of action. google.comnih.gov This process relies on a detailed understanding of the molecule's structure-activity relationship (SAR). nih.gov Synthetic modifications at specific positions of the this compound scaffold can lead to the creation of a library of analogues with diverse functionalities. google.comrsc.orgdocsdrive.com

For instance, modifications at the C-4 position of a molecule can significantly impact its biological activity. nih.gov Synthetic strategies can be developed to introduce a variety of substituents at this position to explore the effects of steric bulk, electronics, and hydrogen bonding potential on the molecule's interactions with its biological target.

The process of rational design and synthetic modification typically involves the following steps:

Identification of key structural features: Using the structural data obtained from spectroscopic and crystallographic methods, key pharmacophores and regions of the molecule that are amenable to modification are identified.

Computational modeling: Molecular docking and other computational tools can be used to predict how modifications will affect the binding of this compound to its target.

Synthesis of analogues: Organic synthesis techniques are employed to create a series of analogues with planned modifications.

Biological evaluation: The synthesized analogues are then tested for their biological activity to establish a clear SAR.

This iterative process of design, synthesis, and testing allows for the systematic optimization of the this compound structure to develop new compounds with improved therapeutic potential.

Structure Activity Relationship Sar Studies of Spingerin C 4 Derivatives

Design Principles for Spingerin C-4 Analogues in SAR Investigations

No information is available on the specific design principles employed for creating analogues of this compound for SAR studies.

Positional and Substituent Effects on Biological Activity of this compound

Impact of C-4 Substitutions on Target Interactions

There is no data on how substitutions at the C-4 position of the Spingerin molecule affect its interactions with biological targets.

Influence of Peripheral Modifications on this compound Efficacy Profiles

Information regarding the impact of modifying the peripheral regions of the this compound structure on its biological efficacy is not available.

Conformational Analysis and SAR Implications of this compound Derivatives

No studies on the conformational analysis of this compound derivatives and their implications for structure-activity relationships have been found.

Ligand-Receptor Interaction Studies through SAR Analysis of this compound

There are no documented ligand-receptor interaction studies for this compound that utilize SAR analysis.

Biological Activities and Molecular Mechanisms of Spingerin C 4

In Vitro Pharmacological Investigations of Spingerin C-4

Receptor Binding and Modulation Assays

No data are available on the receptor binding profile or modulatory effects of a compound named "this compound." Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific biological targets. These assays often involve radioligand or fluorescent-labeled ligand competition studies to measure how strongly a compound interacts with a receptor.

Enzyme Inhibition or Activation Kinetics

Information regarding the ability of "this compound" to inhibit or activate any enzyme is not present in the current scientific literature. Enzyme kinetic studies are fundamental to understanding a compound's mechanism of action, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. Such studies would typically determine key parameters like the inhibition constant (Kᵢ) or activation constant (Kₐ).

Cellular Pathway Perturbations by this compound (e.g., signaling cascades, gene expression)

There are no published studies detailing the effects of "this compound" on cellular signaling cascades or gene expression. Investigating cellular pathway perturbations helps to elucidate the downstream molecular consequences of a compound's interaction with its target, providing insight into its broader biological effects.

Cell-Based Functional Assays (e.g., cell proliferation, migration, apoptosis)

No research has been published on the functional effects of "this compound" in cell-based assays. Such assays are vital for assessing a compound's impact on cellular behaviors like proliferation, migration, and programmed cell death (apoptosis), offering a preliminary indication of its potential therapeutic or toxic properties.

In Vivo Preclinical Efficacy Studies of this compound in Model Systems

Proof-of-Concept Studies in Relevant Biological Models

There is no evidence of any in vivo preclinical studies or proof-of-concept investigations for a compound identified as "this compound." These studies are essential for evaluating the efficacy and potential therapeutic utility of a compound in a living organism before it can be considered for clinical development.

Target Engagement and Biomarker Analysis in Animal Models

The in vivo efficacy of a therapeutic agent is critically dependent on its ability to engage its intended molecular target within a complex biological system. For Spongistatin 4 and its analogues, target engagement studies in animal models are crucial for validating its mechanism of action and for identifying biomarkers indicative of its biological activity. While direct studies on Spongistatin 4 are limited, research on the closely related and well-studied Spongistatin 1 provides a strong basis for understanding its likely in vivo behavior.

In xenograft animal models, particularly those for human melanoma and pancreatic cancer, Spongistatin 1 has demonstrated significant antitumor activity. researchgate.netresearchgate.net This activity is attributed to its engagement with its primary target, tubulin. researchgate.netnih.gov The binding of spongistatins to tubulin disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.net The extent of target engagement in these models can be assessed by analyzing biomarkers associated with these cellular events. Key biomarkers would include the mitotic index, levels of phosphorylated histone H3 (a marker of mitosis), and the presence of apoptotic markers such as cleaved caspase-3.

Pharmacodynamic (PD) models are instrumental in confirming target engagement and the mechanism of action. researchgate.net For a compound like Spongistatin 4, which targets microtubule assembly, relevant PD biomarkers in animal models could include the direct measurement of microtubule disruption in tumor tissues or surrogate tissues. Furthermore, the development of specific assays to quantify the binding of Spongistatin 4 to tubulin in vivo would provide direct evidence of target engagement.

Evaluation of Biological Response in Organ-Specific Models

The evaluation of Spongistatin 4's biological response in organ-specific models is essential to understand its therapeutic potential and potential organ-specific effects. While comprehensive organ-specific studies for Spongistatin 4 are not yet widely published, the known mechanism of action of the spongistatin family allows for predicted responses in various organ systems, particularly in the context of cancer.

In models of solid tumors, such as pancreatic cancer and melanoma, the primary biological response to spongistatins is the inhibition of tumor growth and metastasis. researchgate.netresearchgate.net This is a direct consequence of the compound's anti-proliferative and pro-apoptotic effects on rapidly dividing cancer cells. The high cytotoxicity of spongistatins against a wide array of cancer cell lines suggests that similar responses would be observed in organ-specific models of other cancers. researchgate.net

Beyond oncology, the potent anti-proliferative activity of Spongistatin 4 suggests that its effects would be most pronounced in tissues with high rates of cell turnover. Therefore, evaluation in organ-specific models of diseases characterized by pathological cell proliferation, such as certain inflammatory or fibrotic conditions, could reveal novel therapeutic applications.

Mechanistic Elucidation of Spongistatin 4 Action

Understanding the precise molecular mechanisms through which Spongistatin 4 exerts its biological effects is fundamental to its development as a therapeutic agent. Research into the spongistatin family has provided significant insights into their mode of action.

The primary molecular target of the spongistatin class of compounds, including Spongistatin 4, is tubulin. nih.govnih.gov Spongistatins bind to tubulin at a distinct site within the vinca domain, thereby inhibiting its polymerization into microtubules. nih.govnih.gov This interaction is non-competitive with vinblastine, another microtubule-targeting agent that binds in the same domain, suggesting a unique binding pocket for the spongistatins. nih.gov The high-affinity binding of spongistatins to tubulin is thought to be a key determinant of their potent cytotoxic activity. nih.gov

In addition to tubulin, studies on Spongistatin 1 have shown that it can lead to the degradation of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov This action contributes to its pro-apoptotic effects by removing a key inhibitor of the caspase cascade.

Primary Molecular Target Effect of Spongistatin Binding Reference
TubulinInhibition of polymerization, disruption of microtubule dynamics nih.govnih.gov
XIAP (X-linked inhibitor of apoptosis protein)Degradation of the protein nih.gov

Downstream Cellular and Physiological Effects

The binding of Spongistatin 4 to tubulin initiates a cascade of downstream cellular and physiological effects. The primary consequence of microtubule disruption is the arrest of the cell cycle in the M-phase (mitosis). researchgate.netnih.gov This mitotic arrest prevents cell division and ultimately triggers the intrinsic apoptotic pathway.

Key downstream cellular events include:

Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to a halt in cell division. researchgate.netnih.gov

Apoptosis Induction: Prolonged mitotic arrest activates the apoptotic machinery. Spongistatin 1 has been shown to induce the release of cytochrome c from the mitochondria and activate caspases, hallmark features of apoptosis. nih.gov The degradation of XIAP further sensitizes cells to apoptosis. nih.gov

The physiological effects observed in preclinical models, such as tumor growth inhibition, are a direct outcome of these cellular events. researchgate.netresearchgate.net The potent cytotoxicity of spongistatins against cancer cells is a result of their ability to effectively shut down cell proliferation and induce programmed cell death.

Off-Target Interactions and Selectivity Profiles

An ideal therapeutic agent exhibits high selectivity for its intended target, minimizing off-target interactions that can lead to adverse effects. While comprehensive selectivity profiling for Spongistatin 4 is not extensively documented, the available data for the spongistatin family suggests a high degree of selectivity for tubulin.

The unique binding site of spongistatins within the vinca domain of tubulin contributes to their specific mechanism of action. nih.gov Studies comparing the effects of spongistatins with other microtubule inhibitors have highlighted differences in their interactions with tubulin and subsequent cellular effects, further indicating a distinct profile. nih.gov

It is important to note that while tubulin is the primary target, the potent biological activity of Spongistatin 4 necessitates further investigation into potential off-target effects. Comprehensive kinase profiling and other broad screening assays would be valuable in fully characterizing its selectivity and identifying any unforeseen interactions.

Immunomodulatory Potential of Spongistatin 4 and Related Complement System Interactions

The interplay between cytotoxic agents and the immune system is an area of growing interest in cancer therapy. While direct evidence for the immunomodulatory effects of Spongistatin 4 is still emerging, the actions of other microtubule-targeting agents provide a framework for potential mechanisms.

Microtubule inhibitors can induce a form of immunogenic cell death (ICD) in cancer cells. ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can act as "danger signals" to the immune system. These signals can promote the recruitment and activation of dendritic cells, leading to the priming of an anti-tumor T-cell response.

Furthermore, by targeting the highly proliferative cells of the immune system, Spongistatin 4 could potentially modulate immune responses. However, the specific effects, whether immunosuppressive or immunostimulatory, would depend on the context and the specific immune cell populations affected. There is currently no direct evidence linking spongistatins to interactions with the complement system.

Analytical Methodologies for Spingerin C 4 Research

Chromatographic Techniques for Separation and Quantification of Spingerin C-4 and its Research-Relevant Metabolites (e.g., HPLC, GC-MS)

Chromatography is a fundamental laboratory technique used to separate mixtures. slideshare.net It involves a mobile phase that carries the sample through a stationary phase, with separation occurring based on differential interactions between the components of the sample and the two phases. microbenotes.comoup.com.au

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation, quantification, and identification of compounds within a mixture, making it highly suitable for the analysis of this compound and its metabolites. altabioscience.com This method is particularly valuable for analyzing proteins and modified proteins by separating components based on their hydrophobicity. cellmosaic.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For compounds like this compound, which may possess hydrophobic characteristics, C4 columns are often preferred. C4 columns have butyl (C4) alkyl chains bonded to the silica (B1680970) support, making them less hydrophobic than C18 or C8 columns. This characteristic is advantageous for the separation of larger molecules like proteins and peptides that might be irreversibly retained on more hydrophobic columns. altabioscience.comelementlabsolutions.com

The separation efficiency in HPLC can be influenced by several factors, including column temperature and mobile phase composition. elementlabsolutions.com For instance, increasing the temperature can lead to narrower peaks and higher signal-to-noise ratios. elementlabsolutions.com The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. sigmaaldrich.cnhplc.eu A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to effectively separate compounds with a wide range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective analytical platform for the identification and quantification of small-molecule metabolites. mdpi.com This technique combines the superior separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. lcms.cz GC is particularly well-suited for the analysis of volatile and thermally stable compounds. chemrxiv.org For non-volatile metabolites of this compound, a derivatization step is necessary to increase their volatility. lcms.czchemrxiv.orgnih.gov

In GC-MS analysis, the sample is first vaporized and separated in the GC column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for their identification. lcms.cz

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. microbenotes.comSeparation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. slideshare.netlcms.cz
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. altabioscience.comPrimarily for volatile and thermally stable compounds, or those that can be made volatile through derivatization. lcms.czchemrxiv.org
Stationary Phase Commonly C4, C8, C18 alkyl chains bonded to silica. altabioscience.comhplc.euVarious liquid or solid coatings on the inside of a capillary column. lcms.cz
Mobile Phase Liquid solvent mixture (e.g., water, acetonitrile, methanol). sigmaaldrich.cnhplc.euInert gas (e.g., helium, nitrogen, hydrogen). microbenotes.com
Detection UV, fluorescence, mass spectrometry. ekb.eguc.ptMass spectrometry. lcms.cz
Derivatization Not always required.Often necessary for non-volatile metabolites. lcms.cznih.gov

Spectrometric Approaches for Detection and Structural Analysis of this compound (e.g., High-Resolution Mass Spectrometry, Advanced NMR)

Spectrometric techniques are indispensable for the definitive identification and structural characterization of this compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com When coupled with liquid chromatography (LC-HRMS), it provides both retention time and accurate mass data, significantly enhancing the confidence in compound identification. nih.govmdpi.com

The high resolving power of instruments like the Orbitrap mass analyzer enables the separation of ions with very small mass differences, which is essential for analyzing complex biological samples. mdpi.comthermofisher.comnih.gov Full scan MS and tandem MS (MS/MS) experiments can be performed to obtain structural information. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. msu.edu It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. msu.edu

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and the number of neighboring protons (spin-spin splitting). libretexts.org

¹³C NMR: Shows the number of structurally distinct carbon atoms in a molecule. msu.edu The dispersion of chemical shifts in ¹³C NMR is much wider than in ¹H NMR, often allowing for the resolution of individual carbon signals. msu.edu

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule, ultimately leading to the unambiguous determination of the complete chemical structure of this compound and its metabolites.

Table 2: Spectrometric Techniques for this compound Structural Analysis

TechniqueInformation ProvidedApplication to this compound Research
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement, elemental composition, and fragmentation patterns. bioanalysis-zone.comnih.govIdentification of this compound and its metabolites in complex matrices; confirmation of molecular formula.
¹H NMR Spectroscopy Number and type of protons, neighboring protons (connectivity). libretexts.orgucl.ac.ukElucidation of the proton framework of the molecule.
¹³C NMR Spectroscopy Number of non-equivalent carbons. msu.eduDetermination of the carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Correlation between protons, between protons and carbons, and long-range proton-carbon correlations. ucl.ac.ukComplete and unambiguous structural elucidation.

Derivatization Strategies for Enhanced Analytical Performance of this compound

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sigmaaldrich.comdiva-portal.org For this compound and its metabolites, derivatization can be employed to enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity. gcms.cz

For GC-MS analysis, silylation is a common derivatization technique where active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com This process increases the volatility and thermal stability of the analytes.

In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors, respectively. This is particularly useful for compounds that lack a strong native chromophore.

Table 3: Common Derivatization Strategies for this compound Analysis

Derivatization TechniqueReagent ExamplePurposeAnalytical Method
Silylation BSTFA, MSTFAIncrease volatility and thermal stability. nih.govsigmaaldrich.comGC-MS
Acylation Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA)Increase volatility, improve chromatographic properties. gcms.czGC-MS
Benzoylation Benzoyl chlorideEnhance UV detection. scirp.orgHPLC-UV
Hydrazone Formation 3-Nitrophenylhydrazine (3-NPH)Enhance detection in negative-ion mode mass spectrometry. diva-portal.orgLC-MS

Bioanalytical Method Validation for this compound in Research Matrices

Bioanalytical method validation is the process of demonstrating that a particular method for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible for its intended use. ajpsonline.comrrml.ro This is a critical requirement for obtaining accurate and meaningful data in pharmacokinetic and metabolic studies of this compound. europa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eunih.gov This is typically assessed by analyzing at least six different blank matrix samples. europa.eu

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. europa.eu The range of the curve should encompass the expected concentrations in the study samples. ajpsonline.com

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.eu

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term freezer storage). thermofisher.comeuropa.eu

Matrix Effect: The alteration of analyte response due to the presence of co-eluting, interfering substances in the matrix. nih.govnih.gov

Adherence to guidelines from regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) ensures the quality and acceptance of the bioanalytical data. rrml.roeuropa.eu

Sample Preparation and Extraction Protocols for this compound Analysis in Research Settings

The goal of sample preparation is to isolate and concentrate this compound and its metabolites from the complex biological matrix (e.g., plasma, urine, tissue homogenates) and remove interfering substances prior to analysis. uc.ptthermofisher.com The choice of extraction method depends on the physicochemical properties of the analytes and the nature of the matrix. uc.pt

Common extraction techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant containing the analytes is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. An organic solvent is used to extract the analytes from the aqueous biological matrix.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample cleanup and concentration. mdpi.com The sample is passed through a solid sorbent bed that retains the analytes of interest. Interfering substances are washed away, and the analytes are then eluted with a suitable solvent. Reversed-phase sorbents (e.g., C4, C8, C18) are commonly used for the extraction of hydrophobic compounds from aqueous matrices. harvardapparatus.com

Following extraction, the sample may need to be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. mdpi.com For all methods, it is crucial to remove particulate matter by centrifugation or filtration before injection into the chromatographic system to prevent column clogging and ensure system longevity. sigmaaldrich.cn

Table 4: Overview of Sample Preparation Techniques for this compound

Extraction MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Precipitation of proteins using an organic solvent.Simple, fast, and inexpensive.Non-selective, may result in significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Good for removing non-polar interferences.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent followed by elution. mdpi.comHigh selectivity, high recovery, and ability to concentrate the sample. mdpi.comCan be more time-consuming and costly than PPT or LLE.

Computational and Theoretical Studies of Spingerin C 4

Molecular Docking and Ligand-Protein Interaction Modeling of Spingerin C-4

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as a potential drug molecule, and its protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable binding mode.

In the context of drug discovery, molecular docking can provide valuable insights into the strength and specificity of the interactions between a ligand and a receptor. researchgate.net These simulations can guide the rational design of new therapeutic agents by optimizing their efficacy and specificity. By identifying key amino acid residues involved in the binding, researchers can modify the ligand's structure to enhance its binding affinity. researchgate.netmdpi.com For instance, studies on various compounds have utilized molecular docking to analyze the chemical and structural factors that contribute to their binding and inhibitory effects. nih.gov

The accuracy of molecular docking simulations is dependent on the quality of the protein structure, which is often obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. When experimental structures are unavailable, homology modeling can be employed to generate a theoretical model of the target protein. nih.gov The results of docking studies are typically visualized to show the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's binding pocket. researchgate.net

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. springerprofessional.de These calculations are based on the principles of quantum mechanics and can provide detailed information about molecular orbitals, electron density, and electrostatic potential. wavefun.com Such information is crucial for understanding a molecule's reactivity and its interactions with other molecules.

These computational methods can be applied to a wide range of chemical systems, from small molecules to complex biomolecules. nih.govqulacs.org They are particularly useful for studying reaction mechanisms and predicting the stability of different chemical species. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and kinetics of a chemical reaction. wavefun.com

Various levels of theory and basis sets can be used in quantum chemical calculations, with the choice depending on the desired accuracy and the computational cost. wavefun.com For example, Density Functional Theory (DFT) methods are often used for larger systems due to their balance of accuracy and efficiency. researchgate.net The results of these calculations can be used to interpret experimental data and to design new molecules with specific electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and biological systems over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe their movements and interactions at an atomic level. nih.gov MD simulations can provide insights into the conformational changes of proteins, the binding of ligands to receptors, and the stability of molecular complexes. fraserlab.commdpi.com

One of the key applications of MD simulations is in the study of conformational analysis, which involves exploring the different shapes a molecule can adopt. fraserlab.com This is particularly important for understanding the function of flexible molecules like proteins, where conformational changes can be essential for their biological activity. By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the transitions between them.

MD simulations can also be used to investigate the kinetics of ligand binding, providing information about the rates of association and dissociation of a ligand from its target protein. This is crucial for understanding the mechanism of drug action and for designing drugs with improved binding properties. Furthermore, MD simulations can be used to calculate the free energy of binding, which is a measure of the affinity of a ligand for its receptor. nih.gov

De Novo Design and Virtual Screening of this compound Analogues

De novo design is a computational strategy used to create novel molecules with desired properties from scratch. elifesciences.org This approach is particularly valuable in drug discovery for generating new lead compounds that can bind to a specific biological target. The design process often involves using computational algorithms to build molecules atom by atom within the binding site of a target protein, ensuring a good fit and favorable interactions. elifesciences.org

Virtual screening, on the other hand, is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. This method can significantly accelerate the drug discovery process by reducing the number of compounds that need to be tested experimentally. Virtual screening can be based on the structure of the ligand (ligand-based) or the structure of the target protein (structure-based).

The combination of de novo design and virtual screening can be a powerful approach for discovering new drug candidates. De novo designed molecules can be used to enrich virtual screening libraries with novel chemical scaffolds. The ability of computational methods to design binders against virtually any protein with a known structure makes these techniques highly attractive for synthetic biology and therapeutic applications. elifesciences.org

Cheminformatics Approaches for this compound Data Analysis

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. These approaches are widely used in drug discovery and development to manage, analyze, and model large datasets of chemical information. Cheminformatics tools can be used to predict the properties of molecules, identify structure-activity relationships, and design new compounds with desired characteristics.

Data analysis in cheminformatics often involves the use of machine learning and statistical methods to build predictive models. These models can be trained on datasets of known compounds and their properties to predict the activity of new, untested molecules. This can help to prioritize which compounds to synthesize and test, saving time and resources in the drug discovery process.

Cheminformatics also plays a crucial role in the management and organization of chemical data. Databases of chemical structures and their associated biological activities are essential resources for drug discovery research. By providing tools for searching and analyzing this data, cheminformatics enables researchers to identify trends and patterns that can guide the design of new drugs.

Future Directions and Research Perspectives on Spingerin C 4

Unexplored Biological Activities and Mechanistic Hypotheses for Spingerin C-4

The known biological activity of the spingerin family is primarily antimicrobial ijcrt.orggoogle.com. Recombinant spingerin has demonstrated activity against bacteria such as Bacillus megaterium and Escherichia coli, yeasts like Candida albicans, and various filamentous fungi cusabio.com. However, the full biological spectrum of this compound is likely broader. Many natural products possess a range of biological activities beyond their initially identified function mdpi.compnas.org. Future research should therefore investigate other potential therapeutic properties.

Potential Unexplored Activities:

Antiviral and Anti-parasitic Activity: Natural antimicrobial peptides are a source of diverse bioactive structures. Systematic screening of this compound against a panel of viruses and parasites could reveal novel therapeutic leads.

Anticancer Properties: A significant number of plant- and microbe-derived natural products exhibit antiproliferative or anticancer effects mdpi.com. Investigating the cytotoxicity of this compound against various cancer cell lines is a logical next step.

Immunomodulatory Effects: As a component of the termite immune system, this compound may not only act directly on pathogens but also modulate host immune responses researchgate.net. Studies could explore its effect on cytokine production, immune cell proliferation, and inflammatory pathways.

Mechanistic Hypotheses: The precise mechanism of action for this compound has not been elucidated. While many antimicrobial peptides function by disrupting the cell membrane of microbes, this is not the only possible pathway google.com. Future mechanistic studies could test the following hypotheses:

Inhibition of Intracellular Targets: The peptide may be able to translocate across the cell membrane and interfere with essential intracellular processes, such as DNA replication, protein synthesis, or enzymatic activity nih.govdrugbank.com.

Enzyme Inhibition: this compound could act as a specific inhibitor for crucial microbial enzymes, a mechanism employed by many successful drugs nih.gov.

Suicide Substrate Mechanism: The peptide could act as a suicide substrate, being processed by a microbial enzyme in a way that leads to the formation of a covalent complex, thereby irreversibly inactivating the enzyme nih.gov.

Table 1: Potential Research Areas for this compound Biological Activity

Research AreaHypothesis / RationalePotential Impact
Antiviral ScreeningPeptides from natural sources often exhibit broad-spectrum activity.Development of new antiviral agents.
Anticancer AssaysMany natural products have shown antiproliferative effects. mdpi.comDiscovery of novel cancer therapeutic leads.
ImmunomodulationOrigin as an immune system component suggests potential interaction with host immune pathways. researchgate.netDevelopment of therapies for inflammatory or autoimmune diseases.
Intracellular Target IdentificationMechanism may be more complex than simple membrane disruption. nih.govRevealing novel drug targets and understanding of microbial physiology.

Novel Synthetic Methodologies and Process Optimization for this compound

As a 21-amino acid peptide, this compound is readily accessible through standard solid-phase peptide synthesis (SPPS) for research purposes cpu-bioinfor.org. However, for larger-scale production and the generation of analogues, exploring novel and optimized synthetic methodologies is crucial.

Future research in this area should focus on:

Advanced Synthesis Strategies: While SPPS is established, new approaches like liquid-phase synthesis, chemo-enzymatic ligation, or biomimetic synthesis strategies could offer improvements in efficiency and scalability. creative-biostructure.comrsc.orgengineering.org.cn Biomimetic approaches, which mimic natural biosynthetic pathways, are particularly promising for producing complex natural products efficiently. engineering.org.cnbioengineer.org

Process Optimization: Optimizing the existing synthesis protocols is essential for improving yield, purity, and cost-effectiveness. This involves fine-tuning coupling reagents, reaction conditions, and purification methods like high-performance liquid chromatography (HPLC). mdpi.com The integration of experimental design can systematically identify the optimal conditions for maximizing production efficiency. mdpi.com

Recombinant Production: Recombinant expression of Spingerin has been achieved in E. coli cusabio.com. Future work on this compound could focus on optimizing this expression system by exploring different host strains, expression vectors, and purification tags to maximize the yield of correctly folded, active peptide.

Advanced Mechanistic Investigations and Target Validation for this compound Action

A fundamental goal of future research is to move beyond observing the biological effects of this compound to understanding its precise molecular mechanism of action. This requires identifying its direct cellular target(s) and validating their role in its activity.

Key advanced approaches include:

Target Identification using Chemical Proteomics: Label-free methods can identify the binding partners of this compound within a cell's proteome without chemically modifying the peptide acs.orgnomuraresearchgroup.com. Alternatively, affinity-based probes, where a tag is attached to this compound, can be used to isolate and identify its specific protein targets from a complex mixture creative-biolabs.comrsc.orgfrontiersin.org.

Target Validation: Once a potential target is identified, its functional relevance must be confirmed. Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the target protein. creative-biolabs.com If the cell subsequently becomes resistant to this compound, it validates the protein as a genuine target.

Structural Biology: The solution structure of the parent spingerin peptide has been determined using NMR spectroscopy sgppg.com.br. Building on this, high-resolution structural techniques like X-ray crystallography or cryo-electron microscopy (Cryo-EM) could be used to determine the three-dimensional structure of this compound in complex with its validated target. This would provide invaluable insight into the specific molecular interactions driving its biological activity.

Development of Advanced Analytical Tools for this compound Research

Progress in the study of this compound is intrinsically linked to the availability of robust analytical methods for its detection, quantification, and characterization.

Future development should target:

High-Resolution Characterization: Advanced spectroscopic and spectrometric techniques are essential. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the peptide's sequence, structure, and purity. creative-biostructure.comniscpr.res.innih.gov Quantitative 1H NMR (qHNMR), for example, is a powerful tool for the simultaneous recognition and quantification of metabolites in complex mixtures and can be applied to purified natural products. nih.gov

Sensitive Quantification Methods: The development of specific assays, such as an enzyme-linked immunosorbent assay (ELISA) or targeted mass spectrometry methods, would allow for the sensitive and accurate quantification of this compound in various matrices, from production batches to biological samples.

Advanced Chromatographic Techniques: Ultra-high-pressure liquid chromatography (UHPLC) offers higher resolution and shorter analysis times compared to conventional HPLC, making it ideal for separating this compound from other closely related spingerin analogues or impurities that may be present in natural extracts or synthetic preparations. niscpr.res.in

Field-Deployable Tools: To study the ecological role of this compound in its natural environment, portable analytical instruments could be developed for on-site detection and analysis. iaea.org

Table 2: Proposed Analytical Tool Development for this compound

Analytical ToolPurposeKey Advantage
UHPLC-HRMSSeparation, identification, and quantification. niscpr.res.inHigh resolution, sensitivity, and speed.
Quantitative NMR (qHNMR)Structure verification and absolute quantification without a specific reference standard. nih.govHigh accuracy and structural information.
Specific Immunoassays (ELISA)Rapid and sensitive detection in biological fluids or extracts.High throughput and specificity.
Portable BiosensorsOn-site detection for ecological or quality control studies. degruyter.comReal-time analysis in the field.

Integration with Emerging Technologies in Chemical Biology Research for this compound

The study of this compound can be significantly accelerated by integrating it with emerging technologies that are revolutionizing chemical biology and drug discovery.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing data to predict new biological activities for this compound, suggest novel synthetic routes, or identify potential molecular targets from large biological datasets. bioengineer.orgdegruyter.com

Synthetic Biology: This field enables the engineering of microorganisms to produce this compound or its analogues through optimized biosynthetic pathways. wellspring.com It also allows for the creation of diverse peptide libraries by modifying the peptide's genetic template, facilitating detailed structure-activity relationship (SAR) studies. tandfonline.com

Advanced Cellular Imaging: Techniques like high-content imaging allow for the automated analysis of phenotypic changes in cells treated with this compound, providing clues to its mechanism of action. rsc.org Mass spectrometry imaging can visualize the distribution of the peptide within tissues or even single cells, linking its location to its biological effect. nih.gov

Multi-Omics Approaches: A systems biology approach, combining genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound. nih.gov This can help elucidate its mechanism of action, identify off-target effects, and understand potential resistance mechanisms.

The convergence of these technologies offers a powerful toolkit to explore the chemical and biological landscape of this compound, paving the way for its potential development as a novel therapeutic agent or a valuable research probe. frontiersin.orgissuu.com

Q & A

Q. Table 1: Characterization Techniques for this compound

TechniqueParametersPurpose
NMR500 MHz, CDCl₃Structural elucidation
HPLCC18 column, 1.0 mL/minPurity assessment
MSESI+, m/z range 100–1000Molecular ion confirmation

Basic Research Question: How can researchers design experiments to assess the biological activity of this compound?

Methodological Answer:

  • Hypothesis Development : Use the PICO framework (Population: cell lines; Intervention: this compound dosage; Comparison: control groups; Outcome: IC₅₀ values) to define variables .
  • Experimental Design :
    • Include dose-response curves with triplicate measurements.
    • Validate assays (e.g., MTT for cytotoxicity) using positive/negative controls .
    • Address confounding factors (e.g., solvent effects) via pre-tests .
  • Ethical Compliance : Ensure adherence to biosafety protocols for in vitro/in vivo studies .

Advanced Research Question: What strategies are effective for elucidating the mechanism of action of this compound at the molecular level?

Methodological Answer:

  • Target Identification : Use SPIDER framework (Sample: protein libraries; Phenomenon of Interest: binding affinity; Design: in silico docking; Evaluation: ΔG values; Research type: computational/experimental hybrid) .
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by this compound .
  • Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target relevance .

Advanced Research Question: How should researchers resolve contradictions in published data on this compound’s efficacy?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify bias sources (e.g., sample size variability, assay conditions) .
  • Replication Studies : Reproduce key experiments with standardized protocols (e.g., fixed IC₅₀ endpoints) and disclose all methodological details (e.g., cell passage numbers) .
  • Statistical Reconciliation : Apply sensitivity analysis to assess outlier impact and use Bayesian models to quantify uncertainty .

Q. Table 2: Conflicting Data Analysis Example

StudyIC₅₀ (μM)Assay TypeCell LineResolution Step
A10.2MTTHeLaAdjusted for seeding density
B25.7ATP-liteA549Normalized to positive control

Advanced Research Question: What approaches optimize structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Variable Control : Limit independent variables to 1–2 structural modifications (e.g., substituent groups) per synthesis batch .
  • Data Modeling : Use QSAR (Quantitative SAR) with descriptors like logP, polar surface area, and molecular docking scores .
  • Cross-Validation : Compare predictive models (e.g., random forest vs. linear regression) to avoid overfitting .

Basic Research Question: How should a literature review on this compound be structured to identify research gaps?

Methodological Answer:

  • Search Strategy : Use Google Scholar and PubMed with Boolean terms (e.g., "this compound" AND "pharmacokinetics") and filter by publication date (last 10 years) .
  • Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
  • Gap Identification : Categorize findings into synthesis, bioactivity, and mechanistic studies, noting under-explored areas (e.g., metabolite profiling) .

Advanced Research Question: How can researchers enhance the reproducibility of this compound experiments?

Methodological Answer:

  • Protocol Standardization : Detail equipment calibration, solvent batch numbers, and cell culture conditions (e.g., CO₂ levels) .
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .
  • Collaborative Validation : Partner with independent labs for inter-laboratory studies .

Advanced Research Question: What computational tools are recommended for predictive modeling of this compound’s pharmacokinetics?

Methodological Answer:

  • Software Selection : Use GastroPlus for absorption modeling or SWISSADME for bioavailability predictions .
  • Parameterization : Input experimental logD, solubility, and permeability data to refine in silico models .
  • Validation : Compare predicted vs. experimental plasma concentration-time curves in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.